molecular formula C21H26O5 B1664275 2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl- CAS No. 80809-95-6

2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-

Cat. No. B1664275
CAS RN: 80809-95-6
M. Wt: 358.4 g/mol
InChI Key: XZNSTIQKLTYQRE-UHFFFAOYSA-N
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Description

AA 863 is a 5-lipoxygenase inhibitor that has dose-dependent inhibitory effects on proliferation of human glioma cell lines.

Scientific Research Applications

1. Chemical Properties and Synthesis

The chemical properties and synthesis methods of related compounds have been a subject of study. For example, 1,4‐Cyclohexadiene, 1,5‐Dimethoxy, a similar compound, has been prepared from 1,3-dimethoxybenzene by Birch reduction and can be purified by distillation under reduced pressure (Mori & Takikawa, 2004). This highlights the importance of understanding the chemical properties of such compounds for potential synthesis and application in various fields.

2. Organic Chemistry and Polymerization

Research has explored the synthesis and reactions of compounds structurally similar to 2,5-Cyclohexadiene-1,4-dione. For instance, spontaneous reactions and polymerization mechanisms of certain cyclohexadiene derivatives have been investigated, revealing insights into the formation of copolymers and the cycloaddition reactions (Mitsuda et al., 2003). These findings are critical for developing new materials and understanding the behavior of such compounds in various chemical reactions.

3. Biological Processes and DNA Interaction

Studies have also delved into the role of cyclohexadiene derivatives in biological processes, such as the degradation of deoxyribonucleic acid (DNA) and its relationship with the electrochemical behavior of hydroxyquinone derivatives. For instance, the oxidation behavior of 2,3,5,6-Tetrahydroxy-2,5-cyclohexadiene-1,4-dione and its impact on DNA transformation has been researched (Schrebler et al., 1987). This kind of study is vital for understanding the molecular mechanisms of DNA interaction and potential applications in molecular biology.

properties

CAS RN

80809-95-6

Product Name

2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H26O5/c1-16-17(19(24)21(26-3)20(25-2)18(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3

InChI Key

XZNSTIQKLTYQRE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO

Appearance

Solid powder

Other CAS RN

80809-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AA 863;  AA-863;  AA 863

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixed solvent of acetonitrile (6 ml) and water (3 ml) were dissolved 5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene (II, 0.50 g, 1.29 mmole) and pyridine-2,6-dicarboxylic acid (0.65 g, 1.29×3 mmole), and the solution was stirred under cooling with ice, followed by adding dropwise and ice-cooled solution of ceric ammonium nitrate (2.12 g) in acetonitrile (4.5 ml) and water (4.5 ml) over a 15-minute period. The reaction was allowed to proceed under the same conditions for 15 minutes and further at room temperature for 15 minutes. After the completion of the reaction, the insolubles were filtered out, and the acetonitrile was distilled off under reduced pressure. By adding isopropyl ether (20 ml) and water (20 ml) to the residue, the product was extracted. The organic layer was washed with aqueous sodium bicarbonate solution and aqueous sodium chloride solution, successively, dried (over MgSO4) and concentrated under reduced pressure, resulting in a residue. The residue was chromatographed on a column of silica gel developing with a mixed solvent of isopropyl ether and ethyl acetate to give 2,3-dimethoxy-5-methyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (I, 0.42 g, 91%, oil).
[Compound]
Name
ceric ammonium nitrate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
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2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
Reactant of Route 3
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2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
Reactant of Route 4
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2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-

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